molecular formula C20H22N2O4S B12813015 Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate CAS No. 16707-80-5

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate

Cat. No.: B12813015
CAS No.: 16707-80-5
M. Wt: 386.5 g/mol
InChI Key: FNOZNSDJVDDDGI-UHFFFAOYSA-N
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Description

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylamino group, an acetylamino group, and a benzylthio group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzoylamino Acetyl Chloride: Benzoyl chloride reacts with glycine to form benzoylamino acetic acid, which is then converted to benzoylamino acetyl chloride using thionyl chloride.

    Formation of Benzylthio Propanoate: Benzyl mercaptan reacts with methyl acrylate to form methyl 3-(benzylthio)propanoate.

    Coupling Reaction: The benzoylamino acetyl chloride is then reacted with methyl 3-(benzylthio)propanoate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylamino group can be reduced to form primary amines.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate involves its interaction with specific molecular targets. The benzoylamino and acetylamino groups can form hydrogen bonds with biological macromolecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzylthio)acetate
  • N-Benzoyl glycine
  • Methyl 3-(benzylthio)propanoate

Uniqueness

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylamino and acetylamino groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

16707-80-5

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 2-[(2-benzamidoacetyl)amino]-3-benzylsulfanylpropanoate

InChI

InChI=1S/C20H22N2O4S/c1-26-20(25)17(14-27-13-15-8-4-2-5-9-15)22-18(23)12-21-19(24)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,24)(H,22,23)

InChI Key

FNOZNSDJVDDDGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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